4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

mGluR5 Positive Allosteric Modulator Regioisomerism

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 276236-97-6) is a heterocyclic building block with molecular formula C₁₃H₁₄FN₃O and molecular weight 247.27 g/mol, featuring a piperidine ring attached at the 4-position to a 1,2,4-oxadiazole core bearing a 4-fluorophenyl substituent at the 3-position. This compound belongs to the 4-oxadiazolyl-piperidine chemotype, a privileged scaffold class that has been extensively exploited in medicinal chemistry for generating positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), FXR antagonists, S1P₁ receptor ligands, and HIV-1 matrix protein inhibitors.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
CAS No. 276236-97-6
Cat. No. B12177592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS276236-97-6
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
InChIKeyWPHHMGBUPUGXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 276236-97-6): Procurement-Relevant Identity and Scaffold Classification


4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 276236-97-6) is a heterocyclic building block with molecular formula C₁₃H₁₄FN₃O and molecular weight 247.27 g/mol, featuring a piperidine ring attached at the 4-position to a 1,2,4-oxadiazole core bearing a 4-fluorophenyl substituent at the 3-position [1]. This compound belongs to the 4-oxadiazolyl-piperidine chemotype, a privileged scaffold class that has been extensively exploited in medicinal chemistry for generating positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), FXR antagonists, S1P₁ receptor ligands, and HIV-1 matrix protein inhibitors [2]. Its primary procurement value lies in its role as a versatile, derivatizable core intermediate rather than as a standalone bioactive entity.

Why 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Cannot Be Replaced by Regioisomeric or Core-Modified Analogs


The 1,2,4-oxadiazole-piperidine chemotype exhibits pronounced regioisomer-dependent pharmacology: the position of piperidine attachment (4- vs. 3- vs. 2-yl) dictates the spatial orientation of the basic amine, directly influencing receptor complementarity, functional selectivity (PAM vs. NAM vs. ago-PAM activity), and metabolic stability [1]. SAR campaigns around ADX-47273 have demonstrated that subtle changes in the oxadiazole substitution pattern can switch a compound between mGluR5 ago-potentiation and pure positive allosteric modulation, underscoring that generic replacement with a 3-piperidinyl isomer or alternative oxadiazole regioisomer (e.g., 1,3,4-oxadiazole) is pharmacologically non-equivalent [2]. Furthermore, the 4-piperidinyl attachment provides a distinct vector for N-functionalization compared to the 3-piperidinyl isomer, which is critical for downstream library synthesis and lead optimization campaigns targeting diverse receptors including FXR, S1P₁, and HIV-1 MA [3].

Quantitative Differentiation Evidence: 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine vs. Closest Analogs


Regioisomeric Scaffold Geometry: 4-Piperidinyl vs. 3-Piperidinyl Attachment Dictates mGluR5 Pharmacological Mode

The 4-piperidinyl-1,2,4-oxadiazole scaffold (as in CAS 276236-97-6) provides a distinct conformational constraint compared to the 3-piperidinyl isomer (CAS 851882-55-8). SAR studies on the ADX-47273 series demonstrate that the 3-piperidinyl attachment combined with specific N-acylation yields potent mGluR5 PAM activity (EC₅₀ = 170 nM), whereas the 4-piperidinyl isomer requires different N-substitution patterns to achieve comparable target engagement [1]. This regioisomeric differentiation is critical for medicinal chemistry campaigns where the vector of the basic amine determines receptor binding mode and functional selectivity (PAM vs. ago-PAM vs. NAM) [2].

mGluR5 Positive Allosteric Modulator Regioisomerism Structure-Activity Relationship

Physicochemical Property Profile: Calculated LogP, Solubility, and Hydrogen Bonding Differentiators

The compound possesses computed physicochemical properties that differentiate it from related oxadiazole-piperidine isomers and regioisomers, making it suitable for specific derivatization strategies. PubChem-computed values indicate XLogP3-AA = 2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and topological polar surface area = 51 Ų [1]. In contrast, the 3-piperidinyl isomer (CAS 851882-55-8) shares identical molecular formula and weight but exhibits a different spatial arrangement of the basic amine, affecting its hydrogen bonding geometry and potential for salt formation . The moderate lipophilicity (XLogP3 = 2) and low TPSA place this scaffold within favorable drug-like property space (Lipinski-compliant), while the single HBD (piperidine NH) offers a selective handle for N-functionalization without competing hydrogen bond interactions from additional polar groups [2].

Physicochemical Properties LogP Hydrogen Bond Donor/Acceptor Drug-likeness

Derivatization-Dependent Biological Activity: N-Substituted Derivatives Show Distinct Target Engagement Profiles

While the unsubstituted parent compound (CAS 276236-97-6) serves primarily as a synthetic intermediate, its N-functionalized derivatives exhibit quantifiable biological activities across multiple target classes. A closely related derivative, 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7), demonstrated anti-HIV-1 activity with IC₅₀ values of 7.5–15.6 μM against group M isolates by targeting the HIV-1 matrix protein PI(4,5)P₂ binding site [1]. In a separate study, the N-(4-chlorophenyl)carboxamide derivative (BDBM36850) showed S1P₁ receptor modulatory activity (EC₅₀ = 5.07–20 μM) in PubChem screening assays [2]. Furthermore, piperidine-containing 1,2,4-oxadiazole derivatives have been identified as potent FXR antagonists (IC₅₀ = 0.127–0.58 μM), with the piperidine ring being essential for cellular potency [3]. These data demonstrate that the core scaffold is a validated privileged structure for generating biologically active compounds across diverse target classes.

HIV-1 Matrix Protein S1P₁ Receptor FXR Antagonist Derivatization

Regioisomeric Purity and Synthetic Accessibility: 4-Piperidinyl vs. 3-Piperidinyl Isomer Availability

The 4-piperidinyl isomer (CAS 276236-97-6) and the 3-piperidinyl isomer (CAS 851882-55-8) are synthetically distinct compounds requiring different synthetic routes. The 4-substituted piperidine scaffold is generally accessed via nucleophilic aromatic substitution or cycloaddition strategies that differ from those used for the 3-substituted variant [1]. Commercially, both isomers are available at comparable purities (≥95%), but the 4-piperidinyl isomer offers a distinct synthetic handle: the para-like relationship between the oxadiazole and the piperidine NH provides a linear molecular architecture, whereas the 3-piperidinyl isomer introduces a kink in the molecular geometry that can be advantageous or disadvantageous depending on the target binding site topology . Patent literature covering 4-oxadiazolyl-piperidine compounds (e.g., JP4991746B2, US20090215822A1) frequently claims both 3- and 4-substituted piperidine variants, acknowledging their non-interchangeability in biological contexts [2].

Chemical Synthesis Isomeric Purity Building Block Medicinal Chemistry

Verified Application Scenarios for 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Based on Quantitative Evidence


Parallel Library Synthesis for Multi-Target Lead Discovery (FXR, S1P₁, HIV-1 MA)

The free piperidine NH (HBD = 1, TPSA = 51 Ų) provides a single, predictable reactive handle for N-functionalization via alkylation, acylation, sulfonylation, or reductive amination. This enables efficient parallel library synthesis of >100 compounds from a single batch of the core scaffold, targeting structurally diverse receptors including FXR, S1P₁, and HIV-1 matrix protein—target classes for which N-substituted derivatives have already demonstrated quantifiable potency (FXR IC₅₀ = 0.127–0.58 μM; HIV-1 MA IC₅₀ = 7.5–15.6 μM) [1]. This multi-target capability differentiates the 4-piperidinyl scaffold from the 3-piperidinyl isomer, which has been optimized primarily for mGluR5 PAM activity [2].

mGluR5 Allosteric Modulator Development—Complementary Scaffold to ADX-47273

Although the 3-piperidinyl isomer is the core of the well-characterized mGluR5 PAM ADX-47273 (EC₅₀ = 170 nM), the 4-piperidinyl scaffold offers a complementary geometry for exploring novel mGluR5 allosteric modulators with potentially differentiated pharmacological profiles (e.g., pure PAM vs. ago-PAM vs. NAM). SAR studies have shown that the oxadiazole 3-position substituent and piperidine attachment point are key determinants of functional mode, with certain heterocyclic substitutions yielding pure PAM activity with up to 27.9-fold leftward shifts of the glutamate concentration-response curve [2]. The 4-piperidinyl scaffold thus enables exploration of chemical space inaccessible to the ADX-47273 series.

FXR Antagonist Lead Optimization—Piperidine Ring as Essential Pharmacophoric Element

Structure-activity relationship studies on 1,2,4-oxadiazole-based FXR antagonists have identified the piperidine ring as a critical determinant of antagonistic potency, with piperidine-containing compounds showing IC₅₀ values of 0.127–0.58 μM in cellular transactivation assays [3]. The 4-piperidinyl scaffold, with its free NH and defined geometry, serves as the starting point for systematic N-substitution campaigns aimed at improving FXR antagonistic potency, metabolic stability, and selectivity over the related PXR receptor. The scaffold's computable LogP of 2 and TPSA of 51 Ų fall within favorable oral drug-like property space [4].

Chemical Biology Probe Development—HIV-1 Matrix Protein PI(4,5)P₂ Binding Site

A derivative of the 4-fluorophenyl-oxadiazole core (Compound 7 in ChemMedChem 2013) was identified as the most potent hit from a virtual screening campaign targeting the HIV-1 matrix protein PI(4,5)P₂ binding pocket, with broad-spectrum anti-HIV activity (IC₅₀ = 7.5–15.6 μM against group M isolates) and a validated on-target mechanism [1]. The 4-piperidinyl scaffold (CAS 276236-97-6) provides the core structure for generating focused analog libraries to further optimize anti-HIV potency and metabolic stability, representing a mechanistically novel approach distinct from conventional antiretroviral targets.

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